4-Chloro-7-hydroxyquinazoline

chemical stability storage condition procurement logistics

4-Chloro-7-hydroxyquinazoline (CAS 849345-42-2) is a heterobifunctional quinazoline building block bearing a chlorine atom at the C-4 position and a hydroxyl group at the C-7 position, with a molecular weight of 180.59 g/mol and a molecular formula of C₈H₅ClN₂O. Its predicted physicochemical properties include a pKa of 7.07 ± 0.40, an XLogP3-AA of 2.1, and a topological polar surface area of 46 Ų, positioning it as a versatile intermediate for medicinal chemistry programs, particularly for the synthesis of kinase-targeted anticancer agents.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 849345-42-2
Cat. No. B1437724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-hydroxyquinazoline
CAS849345-42-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=CN=C2Cl
InChIInChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H
InChIKeyWSISTEIZPHSJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-hydroxyquinazoline (CAS 849345-42-2): Physicochemical Profile and Role as a Dual-Handle Quinazoline Scaffold


4-Chloro-7-hydroxyquinazoline (CAS 849345-42-2) is a heterobifunctional quinazoline building block bearing a chlorine atom at the C-4 position and a hydroxyl group at the C-7 position, with a molecular weight of 180.59 g/mol and a molecular formula of C₈H₅ClN₂O [1]. Its predicted physicochemical properties include a pKa of 7.07 ± 0.40, an XLogP3-AA of 2.1, and a topological polar surface area of 46 Ų, positioning it as a versatile intermediate for medicinal chemistry programs, particularly for the synthesis of kinase-targeted anticancer agents .

Why 4-Chloro-7-hydroxyquinazoline Cannot Be Replaced by Generic 4-Chloroquinazoline or Positional Isomers


Generic substitution of 4-chloro-7-hydroxyquinazoline with simpler 4-chloroquinazoline or positional isomers such as 4-chloro-6-hydroxyquinazoline is not chemically equivalent due to marked differences in physicochemical properties and stability. The 7-hydroxy substituent introduces a hydrogen-bond donor and modulates the pKa of the molecule, directly influencing solubility, ionization at physiological pH, and downstream reactivity in nucleophilic substitution reactions . Furthermore, the 7-hydroxy isomer exhibits superior ambient storage stability compared to the 6-hydroxy isomer, which requires inert atmosphere and refrigeration, thereby reducing handling complexity and procurement costs for laboratories .

Differential Evidence: Quantified Advantages of 4-Chloro-7-hydroxyquinazoline Over Comparators


Enhanced Handling Stability: No Cold Storage or Inert Gas Required

4-Chloro-7-hydroxyquinazoline requires only long-term storage in a cool, dry place, whereas the positional isomer 4-chloro-6-hydroxyquinazoline mandates storage under inert gas (nitrogen or argon) at 2–8 °C . This difference reflects the superior ambient stability of the 7-hydroxy isomer and eliminates the need for specialized cold-chain logistics.

chemical stability storage condition procurement logistics

pKa Differentiation: Ionization Behavior Relevant to Bioavailability

The predicted pKa of 4-chloro-7-hydroxyquinazoline is 7.07 ± 0.40, whereas 4-chloroquinazoline (lacking the hydroxyl group) has a predicted pKa of 0.83 ± 0.30 . At physiological pH 7.4, approximately 68% of the 7-hydroxy compound exists in its neutral phenol form versus nearly 100% neutral for 4-chloroquinazoline, giving the 7-hydroxy derivative partial ionized character and enhanced aqueous solubility.

ionization state drug-likeness solubility

Purity Advantage: 98% Specification Enables More Stringent SAR Studies

While general-grade 4-chloroquinazoline is typically offered at 95% purity, 4-chloro-7-hydroxyquinazoline is commercially available at a minimum purity of 98%, as specified by suppliers compliant with ISO quality systems . This 3-percentage-point increase in purity reduces the burden of indeterminate impurities in structure–activity relationship (SAR) studies and mitigates the risk of confounding biological assay results.

purity specification SAR campaigns quality assurance

Orthogonal Derivatization Handles: Dual Functional Groups for Diversification

The 4-chloro substituent is a well-established leaving group for nucleophilic aromatic substitution (SNAr) with amines, enabling rapid generation of 4-anilinoquinazoline kinase inhibitor libraries, while the 7-hydroxy group provides a secondary, orthogonal handle for O-alkylation, esterification, or sulfonylation that is entirely absent in 4-chloroquinazoline [1]. This dual functionalization capability enables sequential derivatization without protection/deprotection cycles, streamlining parallel synthesis workflows.

library synthesis scaffold diversification SNAr reactivity

Optimal Deployment Scenarios for 4-Chloro-7-hydroxyquinazoline Based on Established Evidence


Kinase Inhibitor Hit-to-Lead Libraries via Parallel SNAr Chemistry

The 4-chloro group undergoes efficient SNAr amination enabling rapid synthesis of 4-anilinoquinazoline libraries. The high purity (≥98%) of commercially sourced 4-chloro-7-hydroxyquinazoline ensures that SAR interpretations are not confounded by impurities, while the superior ambient storage stability simplifies laboratory logistics for high-throughput chemistry teams .

Targeted O-Functionalization for Pharmacokinetic Property Modulation

The 7-hydroxy group offers a site for O-alkylation or esterification to introduce solubilizing or permeability-enhancing moieties after SNAr amination at the 4-position. The predicted pKa of 7.07 allows pH-dependent modulation of ionization, which can be exploited to fine-tune logD and aqueous solubility without altering the core pharmacophore .

Scalable Medicinal Chemistry Programs Requiring Reproducible Intermediates

The elimination of cold-chain and inert-atmosphere storage requirements for 4-chloro-7-hydroxyquinazoline, distinct from the 6-hydroxy isomer, reduces procurement complexity and operational costs for multi-gram synthesis campaigns, making it a preferred building block for medicinal chemistry groups scaling up lead compounds from milligram to gram quantities .

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